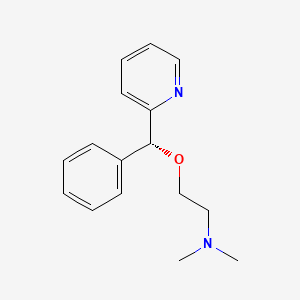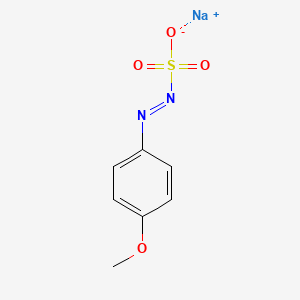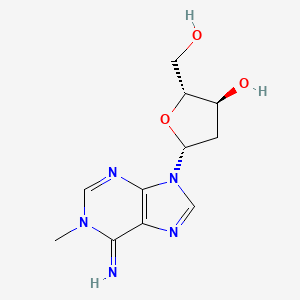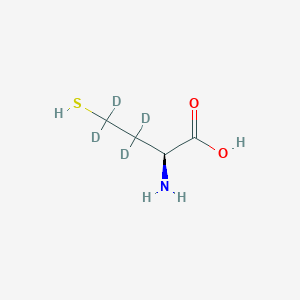
Sodium 4-methoxyphenyldiazosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-methoxyphenyldiazosulfonate, also known as sodium p-methoxybenzenediazosulfonate, is a chemical compound with the molecular formula C7H7N2O4S.Na. It is a diazo compound, characterized by the presence of a diazo group (-N=N-) attached to a sulfonate group (-SO3Na) and a methoxy group (-OCH3) on a benzene ring
Métodos De Preparación
The synthesis of sodium 4-methoxyphenyldiazosulfonate typically involves the diazotization of 4-methoxyaniline followed by sulfonation. The general synthetic route includes:
Diazotization: 4-methoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Sulfonation: The diazonium salt is then reacted with sodium sulfite to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Maintaining anhydrous conditions and precise temperature control are crucial for the successful synthesis of this compound .
Análisis De Reacciones Químicas
Sodium 4-methoxyphenyldiazosulfonate undergoes various chemical reactions, including:
Substitution Reactions: The diazo group can participate in electrophilic substitution reactions, often leading to the formation of azo compounds.
Oxidation and Reduction: The compound can be reduced to form corresponding amines or oxidized under specific conditions.
Coupling Reactions: It can react with phenols or aromatic amines to form azo dyes, which are significant in the dye industry.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium 4-methoxyphenyldiazosulfonate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is employed in biochemical assays and as a labeling reagent due to its diazo functionality.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes, where its ability to form stable azo compounds is highly valued
Mecanismo De Acción
The mechanism of action of sodium 4-methoxyphenyldiazosulfonate involves its diazo group, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can modify the function of proteins and other biomolecules, making it useful in biochemical research. The compound’s effects are mediated through its ability to form stable azo linkages, which can alter the structure and function of target molecules .
Comparación Con Compuestos Similares
Sodium 4-methoxyphenyldiazosulfonate can be compared with other diazo compounds such as:
- Sodium 4-chlorobenzenediazosulfonate
- Sodium 4-nitrobenzenediazosulfonate
- Sodium 4-aminobenzenediazosulfonate
These compounds share similar diazo and sulfonate functionalities but differ in their substituents on the benzene ring, which can significantly influence their reactivity and applications. This compound is unique due to its methoxy group, which can enhance its solubility and reactivity in certain chemical reactions .
Propiedades
Número CAS |
85518-82-7 |
|---|---|
Fórmula molecular |
C7H7N2NaO4S |
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
sodium;N-(4-methoxyphenyl)iminosulfamate |
InChI |
InChI=1S/C7H8N2O4S.Na/c1-13-7-4-2-6(3-5-7)8-9-14(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1 |
Clave InChI |
KGVCKOLMXFFRDV-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)N=NS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)
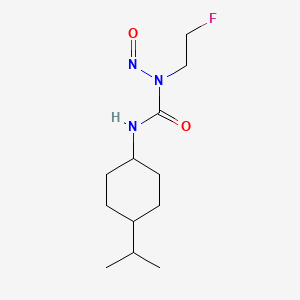
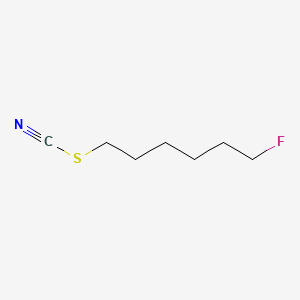

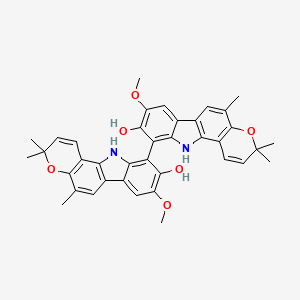
![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)

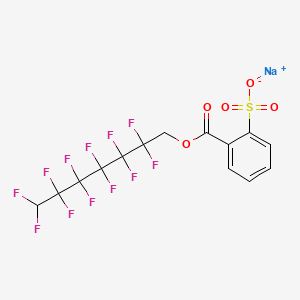

![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
